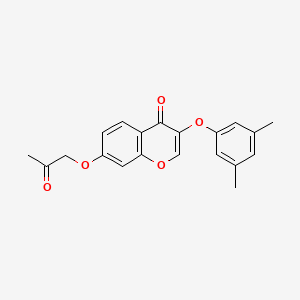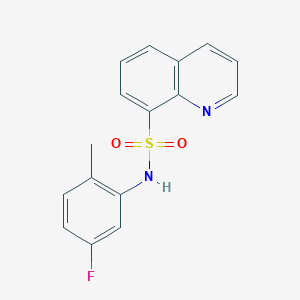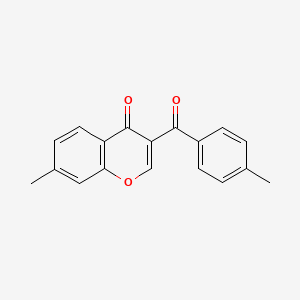
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one, also known as Coumarin 151, is a chemical compound with various scientific research applications. This compound belongs to the coumarin family, which is a class of organic compounds that have a benzene ring fused with a pyrone ring. Coumarin 151 has been synthesized using different methods, and it has been found to exhibit biochemical and physiological effects.
作用機序
The mechanism of action of 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 is not fully understood, but it is believed to involve the interaction of the compound with specific biological targets, such as enzymes and receptors. For instance, 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been found to inhibit the activity of acetylcholinesterase, an enzyme that plays a role in the breakdown of acetylcholine, a neurotransmitter. It has also been found to interact with the estrogen receptor, a protein that mediates the effects of estrogen in the body.
Biochemical and Physiological Effects
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been found to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer activities. For instance, 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been found to scavenge free radicals and reduce oxidative stress in biological systems. It has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in response to inflammatory stimuli. Additionally, 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been found to induce apoptosis, a form of programmed cell death, in cancer cells.
実験室実験の利点と制限
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has several advantages as a research tool, including its fluorescent properties, its ability to interact with specific biological targets, and its potential to be synthesized into other coumarin derivatives with different biological activities. However, there are also limitations to its use, such as its potential toxicity and its limited solubility in aqueous solutions.
将来の方向性
There are several future directions for the research on 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151, including the synthesis of new coumarin derivatives with improved biological activities, the investigation of its potential as a therapeutic agent for various diseases, and the development of new methods for its detection and quantification in biological samples. Additionally, further studies are needed to elucidate its mechanism of action and its potential toxicity in vivo.
合成法
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 can be synthesized using different methods, including the Perkin reaction, Knoevenagel condensation, and Wittig reaction. The Perkin reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of a catalyst, such as sodium acetate. The Knoevenagel condensation involves the reaction of an aldehyde with a malonic acid derivative in the presence of a base, such as piperidine. The Wittig reaction involves the reaction of an aldehyde with a phosphonium ylide in the presence of a base, such as sodium hydroxide.
科学的研究の応用
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been used in various scientific research applications, including as a fluorescent probe for imaging biological structures, such as mitochondria and lysosomes. It has also been used as a sensor for detecting metal ions, such as copper and zinc, in biological samples. Additionally, 7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one 151 has been used as a precursor for the synthesis of other coumarin derivatives with potential biological activities, such as anticancer, antiviral, and anti-inflammatory properties.
特性
IUPAC Name |
7-methyl-3-(4-methylbenzoyl)chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c1-11-3-6-13(7-4-11)17(19)15-10-21-16-9-12(2)5-8-14(16)18(15)20/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCXJVHVODUHUHX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=COC3=C(C2=O)C=CC(=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-methyl-3-(4-methylbenzoyl)-4H-chromen-4-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)
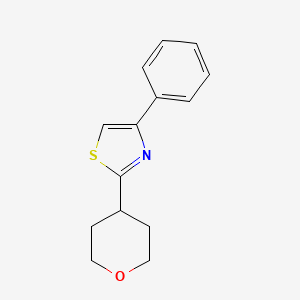

![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5691741.png)
![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
![1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d][1,2,3]triazol-4(1H)-one](/img/structure/B5691764.png)
![3-[(3R*,4S*)-4-(dimethylamino)-1-(3-pyridin-4-ylpropanoyl)piperidin-3-yl]propanoic acid](/img/structure/B5691770.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![N-(2,4-dimethoxyphenyl)-2-[3-(2-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691781.png)
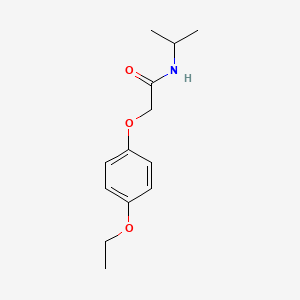

![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)
